1-(4-Fluorobenzyl)Guanidine

Overview

Description

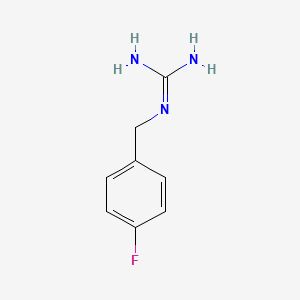

1-(4-Fluorobenzyl)Guanidine is an organic compound characterized by the presence of a guanidine group attached to a 4-fluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)Guanidine typically involves the reaction of 4-fluorobenzylamine with a guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents. The reaction proceeds through the formation of an intermediate, which is then deprotected to yield the desired guanidine compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)Guanidine undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.

Nucleophilic Substitution: The guanidine group can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group attached to the guanidine nitrogen atoms.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Major Products:

Electrophilic Aromatic Substitution: Products include substituted fluorobenzyl derivatives, depending on the electrophile used.

Nucleophilic Substitution: Products include substituted guanidine derivatives, depending on the nucleophile used.

Scientific Research Applications

Radiopharmaceuticals

FBG has been investigated for its use in positron emission tomography (PET) imaging, particularly for neuroendocrine tumors. Its structural characteristics allow for selective uptake by tumor cells, enhancing imaging efficacy.

Key Findings:

- FBG derivatives, such as 3-[211At]astato-4-fluorobenzylguanidine, have shown significant binding to neuroblastoma cells, indicating potential for therapeutic applications in treating micrometastatic diseases .

- The compound's fluorine atom enhances its pharmacological properties, improving stability and interaction with biological targets .

Cancer Therapy

FBG's role as an anticancer agent has been explored extensively. The compound exhibits properties that inhibit mitochondrial oxidative phosphorylation, which is crucial for cancer cell metabolism.

Mechanism of Action:

- FBG interacts with various biological targets, including receptors involved in neurotransmission and metabolic pathways.

- It has been shown to selectively bind to norepinephrine transporters, enhancing uptake in tumor cells while minimizing effects on normal tissues .

Case Studies:

- In vitro studies have demonstrated that FBG derivatives can significantly inhibit the growth of cancer cells, with some compounds showing IC50 values in the nanomolar range .

Neuropharmacology

FBG has also been studied for its neuropharmacological effects. Its ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders.

Research Insights:

- Studies indicate that FBG may enhance the release of acetylcholine following nerve impulses, affecting synaptic transmission and muscle cell membrane dynamics .

- The compound's interaction with specific receptors could lead to novel therapeutic strategies for conditions such as Alzheimer's disease .

Synthesis and Chemical Properties

The synthesis of FBG can be achieved through various methods, typically involving the reaction of an amine with an activated guanidine precursor. This versatility allows for modifications that can enhance its biological activity.

Synthesis Methods:

- Common synthetic routes include the use of thiourea derivatives as guanidylating agents .

- Automated synthesis techniques have been developed to improve yield and efficiency for clinical applications .

Comparison Table of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Fluorobenzylguanidine | Similar guanidine structure | Primarily used for imaging; less focus on therapeutic applications |

| 3-Iodobenzylguanidine | Iodinated derivative | Enhanced imaging capabilities due to radioactivity |

| N,N-Dimethyl-4-fluorobenzylguanidine | Dimethyl substitution on guanidine | Increased lipophilicity may enhance membrane permeability |

| Benzylguanidine | Benzyl group without fluorine | Lacks enhanced properties provided by fluorination |

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)Guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and ionic interactions with target molecules, leading to inhibition or activation of biological pathways . The fluorobenzyl moiety enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

N-Benzylguanidine: Similar structure but lacks the fluorine atom, resulting in different binding properties and biological activity.

N-Methyl-N-(2-pyridinylmethyl)guanidine: Contains a pyridine ring instead of a benzyl group, leading to distinct chemical and biological characteristics.

Uniqueness: 1-(4-Fluorobenzyl)Guanidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with target molecules .

Biological Activity

1-(4-Fluorobenzyl)Guanidine (FBG) is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in oncology and neuropharmacology. The presence of a fluorine atom enhances its pharmacological properties, making it a subject of extensive research. This article delves into the biological activity of FBG, exploring its mechanisms, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a guanidine functional group attached to a 4-fluorobenzyl moiety. Its molecular formula is , and it possesses unique properties due to the fluorine substitution, which may enhance lipophilicity and receptor binding affinity.

FBG exhibits its biological effects primarily through interaction with various receptors and enzymes involved in neurotransmission and metabolic pathways. Notably, it has been shown to inhibit mitochondrial oxidative phosphorylation, which is crucial for cancer cell metabolism. This inhibition can lead to reduced energy production in tumor cells, potentially enhancing the efficacy of other therapeutic agents used in cancer treatment.

Biological Targets and Activities

FBG interacts with several biological targets:

- Norepinephrine Transporters (NETs) : FBG derivatives have demonstrated selective binding to NETs, enhancing their uptake in tumor cells while minimizing effects on normal tissues. This selectivity is crucial for reducing side effects during cancer therapy.

- FOXO3 Inhibition : Recent studies have indicated that compounds structurally related to FBG can inhibit FOXO3 transcriptional activity, which is implicated in cancer chemoresistance and tumor angiogenesis. Inhibition of FOXO3 may boost antitumor immune responses .

Case Studies and Research Findings

Several studies have explored the biological activity of FBG and its derivatives:

- Inhibition of Mitochondrial Function : Research has shown that FBG inhibits mitochondrial oxidative phosphorylation in cancer cells, leading to decreased ATP production and promoting apoptosis.

- Targeting Neuroendocrine Tumors : FBG derivatives have been studied for their ability to selectively target neuroendocrine tumors, enhancing therapeutic efficacy through selective uptake by tumor cells.

- FOXO3 Inhibition Studies : A study identified derivatives of guanidine that effectively inhibit FOXO3, demonstrating improved solubility and potency compared to the parent compound. These findings suggest potential for developing therapeutics targeting FOXO3 in cancer treatment .

Comparative Analysis with Related Compounds

FBG shares structural similarities with other guanidine derivatives. Here’s a comparison highlighting key features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Fluorobenzylguanidine | Similar guanidine structure | Primarily used for imaging; less focus on therapeutic applications |

| 3-Iodobenzylguanidine | Iodinated derivative | Enhanced imaging capabilities due to radioactivity |

| N,N-Dimethyl-4-fluorobenzylguanidine | Dimethyl substitution on guanidine | Increased lipophilicity may enhance membrane permeability |

| Benzylguanidine | Benzyl group without fluorine | Lacks enhanced properties provided by fluorination |

Q & A

Q. How can researchers optimize the synthesis of 1-(4-Fluorobenzyl)Guanidine to improve yield and purity?

Level : Basic (Methodological Design)

Answer : Synthesis optimization requires systematic adjustments to reaction conditions and purification protocols. For example, column chromatography using silica gel (230–400 mesh) and solvents like ethyl acetate/hexanes (1:19) has been effective in isolating intermediates with >97% yield . Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., molar equivalents of 4-fluorobenzyl chloride to guanidine precursors) can mitigate side reactions. Additionally, controlling temperature (e.g., reflux in isoamyl alcohol for condensation reactions) improves reproducibility . For purity, recrystallization in solvents like DCM/hexanes or methanol/water is recommended, supported by NMR (δ 1.36–8.07 ppm) and HRMS validation (e.g., Δm/z < 0.0006) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Level : Basic (Analytical Methodology)

Answer : A multi-technique approach ensures accurate characterization:

- 1H NMR (500 MHz, D2O or CDCl3): Resolves substituent patterns (e.g., δ 4.57–4.63 ppm for isopropoxy groups) .

- HRMS : Confirms molecular ions (e.g., calculated m/z 664.3337 vs. observed 664.3331) .

- IR Spectroscopy : Identifies functional groups (e.g., ν 3260 cm⁻¹ for N-H stretches) .

- UV-Vis : Detects conjugated systems (λmax 297 nm for benzimidazole derivatives) .

Cross-validation with melting point analysis (e.g., 237–239°C vs. literature 242–245°C) resolves discrepancies caused by polymorphic forms .

Q. How can researchers investigate the neuroprotective mechanisms of this compound derivatives?

Level : Advanced (Pharmacological Mechanism)

Answer : Preclinical models like oxygen-glucose deprivation (OGD) in neuronal cultures can evaluate neuroprotection. For example, derivative PC7 showed reduced NMDA receptor-mediated excitotoxicity via Akt/GSK3β pathway modulation . Methodologically:

- In vitro assays : Measure cell viability (MTT assay) and apoptosis (propidium iodide staining) under OGD.

- Kinetic studies : Use Western blotting to quantify ERK phosphorylation dynamics.

- Receptor binding : Radioligand displacement assays (e.g., PKR1/PKR2 receptors) validate target engagement .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in this compound analogs?

Level : Advanced (SAR Analysis)

Answer : SAR studies require systematic structural modifications:

- Substituent variation : Replace the 4-fluorobenzyl group with halogenated or alkylated analogs (e.g., 4-chlorobenzyl in SCMR-110322) to assess hydrophobicity effects .

- Scaffold hopping : Compare benzimidazole (e.g., FUB-AMB ) vs. piperazine cores (e.g., GB51347 ) for PK/PD differences.

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like PK receptors .

Q. How should researchers address discrepancies in reported physicochemical data (e.g., melting points)?

Level : Advanced (Data Contradiction Analysis)

Answer : Discrepancies (e.g., m.p. 237–239°C observed vs. 242–245°C literature ) arise from polymorphic forms or impurities. Mitigation strategies:

- Reproduce synthesis : Verify reagent purity (e.g., Aldrich Chemical Co. ) and drying protocols.

- DSC/TGA : Analyze thermal behavior to identify polymorphs.

- Collaborative validation : Cross-check data with independent labs using standardized protocols .

Q. What methodologies are suitable for elucidating the reaction mechanism of this compound synthesis?

Level : Advanced (Mechanistic Study)

Answer : Mechanistic studies employ:

- Kinetic profiling : Monitor intermediate formation via in-situ NMR or LC-MS (e.g., Scheme 2 intermediates ).

- Isotopic labeling : Use deuterated reagents (e.g., D2O in 1H NMR) to track proton transfer steps.

- Computational chemistry : DFT calculations (Gaussian 09) model transition states and activation energies .

Q. What protocols ensure the stability of this compound during storage?

Level : Basic (Handling Methodology)

Answer : Stability is maintained by:

Properties

IUPAC Name |

2-[(4-fluorophenyl)methyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTYPUJUKWPXSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C(N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368913 | |

| Record name | 1-(4-Fluorobenzyl)Guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-33-6 | |

| Record name | 1-(4-Fluorobenzyl)Guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.